molecular formula C18H34O5 B14564594 Bis(2-ethylhexyl) dicarbonate CAS No. 61986-90-1

Bis(2-ethylhexyl) dicarbonate

Cat. No.: B14564594
CAS No.: 61986-90-1
M. Wt: 330.5 g/mol
InChI Key: OKBNMMJQXBLNAY-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) dicarbonate (CAS: 14858-73-2; EC: 238-925-9) is a carbonate ester derived from 2-ethylhexanol. It is structurally characterized by two 2-ethylhexyl groups bonded to a central carbonate group. The molecular formula is inferred as C₁₇H₃₄O₃, though direct confirmation is absent in the provided evidence. This compound is primarily utilized in industrial and scientific research applications, such as specialty polymer synthesis or process regulation . Unlike phthalates or adipates, which are widely used as plasticizers, this compound’s niche applications suggest roles in controlled chemical processes requiring carbonate-specific reactivity. Limited toxicity data are available, but its classification under EINECS and REACH indicates regulatory compliance for industrial use .

Properties

CAS No.

61986-90-1

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

IUPAC Name

2-ethylhexoxycarbonyl 2-ethylhexyl carbonate

InChI

InChI=1S/C18H34O5/c1-5-9-11-15(7-3)13-21-17(19)23-18(20)22-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3

InChI Key

OKBNMMJQXBLNAY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)OC(=O)OCC(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bis(2-ethylhexyl) dicarbonate typically involves the reaction of 2-ethylhexanol with phosgene or carbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

[ \text{2 C}8\text{H}{17}\text{OH} + \text{COCl}_2 \rightarrow \text{C}8\text{H}{17}\text{OCOO}\text{C}8\text{H}{17} + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where 2-ethylhexanol and phosgene are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the final product. The process is designed to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Thermal Decomposition and Explosive Behavior

The compound exhibits extreme sensitivity to temperature increases, with violent exothermic decomposition occurring between 0–10°C . This self-accelerating reaction releases substantial energy, posing explosion risks under uncontrolled conditions.

Key Factors Influencing Decomposition

ParameterDetails
Critical TemperatureDecomposition initiates at 0°C, escalating rapidly above 10°C .
CatalystsAmines, heavy metals (e.g., iron, copper) .
TriggersShock, friction, or mechanical agitation .

Industrial protocols mandate strict temperature control (<0°C) and inert atmospheres during storage .

Synthetic Routes and Reactivity

The compound is synthesized via a reaction involving hydrogen peroxide, ionic membrane (likely sulfuric acid), and chloro esters under ambient conditions .

Representative Synthesis Parameters

ComponentQuantity (g)Role
27% Hydrogen peroxide10Oxidizing agent
32% Ionic membrane20–40Acid catalyst
Chloro ester12.5–23.1Substrate

The reaction proceeds at room temperature for 60 minutes, followed by phase separation and purification .

Incompatibility with Absorbents and Reactants

Bis(2-ethylhexyl) peroxydicarbonate reacts hazardously with:

  • Cellulose-based absorbents : Accelerates decomposition due to porous structure .

  • Expanded polymeric absorbents : Exothermic interactions .

  • Reducing agents : Potential for redox reactions .

Safety Protocols

  • Avoid contact with metals, amines, or organic bases.

  • Use non-reactive materials (e.g., PTFE) for containment .

Environmental and Catalytic Degradation

While data on environmental breakdown is limited, the compound’s peroxide bond (O O\text{O O}
) suggests susceptibility to UV light and radical-initiated decomposition. Industrial waste management requires neutralization via controlled hydrolysis under alkaline conditions .

Comparison with Structural Analogs

Unlike non-peroxide derivatives (e.g., bis(2-ethylhexyl) carbonate), the peroxydicarbonate variant lacks ester-based reactivity (e.g., nucleophilic substitution) . This distinction underscores its unique hazards and handling requirements.

Scientific Research Applications

Bis(2-ethylhexyl) dicarbonate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Investigated for its potential effects on biological systems, particularly in studies related to plasticizer toxicity.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to enhance the flexibility of polymeric materials.

    Industry: Widely used in the production of flexible PVC, adhesives, and coatings.

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl) dicarbonate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction is facilitated by the ester groups, which can form hydrogen bonds with the polymer chains, leading to enhanced flexibility and durability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with bis(2-ethylhexyl) dicarbonate, differing in their acid moieties (phthalic, adipic, terephthalic, or phosphoric acid) and applications. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound Bis(2-ethylhexyl) Phthalate (DEHP) Bis(2-ethylhexyl) Adipate (DEHA) Bis(2-ethylhexyl) Terephthalate (DEHTP) Di-(2-ethylhexyl) Phosphoric Acid (DEHPA)
CAS Number 14858-73-2 117-81-7 103-23-1 6422-86-2 298-07-7
Molecular Formula C₁₇H₃₄O₃ (inferred) C₂₄H₃₈O₄ C₂₂H₄₂O₄ C₂₄H₃₈O₄ C₁₆H₃₅O₄P
Primary Use Industrial research Plasticizer (PVC, medical devices) Plasticizer (food packaging, films) Phthalate-free plasticizer Metal extraction
Toxicity (LD₅₀) Not reported Rat oral: 30 g/kg Not explicitly reported Not explicitly reported Not reported
Regulatory Concerns EINECS-listed OSHA PEL: 5 mg/m³ ; IARC Group 2B Generally recognized as safer REACH-compliant UN 1902 (corrosive)
Environmental Impact Limited data High BCF (bioaccumulation) Lower persistence Lower toxicity profile Not reported

Structural and Functional Differences

  • Carbonate vs. Ester Groups : this compound contains a carbonate group (–O–(C=O)–O–), whereas phthalates, adipates, and terephthalates are carboxylic acid esters. This structural difference influences reactivity and stability. Carbonates are more prone to hydrolysis under basic conditions compared to esters .
  • Branching and Plasticizing Efficiency : DEHP (phthalate) and DEHA (adipate) have linear and branched alkyl chains, respectively, affecting their compatibility with polymers. DEHTP (terephthalate) offers higher thermal stability due to its aromatic backbone .

Toxicity and Regulatory Status

Environmental Persistence

  • DEHTP and DEHA : Lower environmental persistence due to ester hydrolysis or microbial degradation .
  • This compound : Unclear environmental fate, but carbonate esters generally degrade faster than phthalates .

Research and Industrial Implications

  • Plasticizer Alternatives : DEHTP and DEHA are prioritized over DEHP due to safety profiles, but this compound’s niche applications limit its role as a direct substitute .
  • Specialty Applications : The dicarbonate’s reactivity may suit controlled-release formulations or high-purity industrial processes, contrasting with bulk plasticizer use .

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